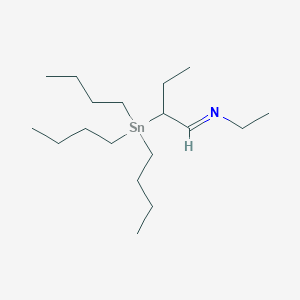![molecular formula C12H16N2O3 B14588995 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid CAS No. 61148-69-4](/img/structure/B14588995.png)
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid is a chemical compound with a complex structure that includes both hydrazine and butanoic acid functional groups
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-methyl-2-phenylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and butanoic acid groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid include:
2-Hydroxy-4-methylbenzoic acid: Similar in having a hydroxy group and a carboxylic acid group but lacks the hydrazone functionality.
2-Methylbutanoic acid: Shares the butanoic acid structure but does not have the hydroxy or hydrazone groups.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group and are used in similar applications but have a different core structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
CAS-Nummer |
61148-69-4 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
4-hydroxy-2-[[methyl(phenyl)hydrazinylidene]methyl]butanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-14(11-5-3-2-4-6-11)13-9-10(7-8-15)12(16)17/h2-6,9-10,15H,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
UYVQFUXQFSMKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)N=CC(CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
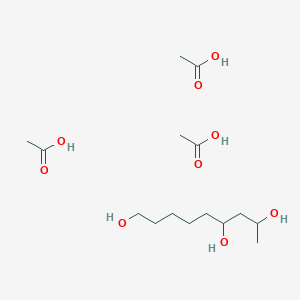
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
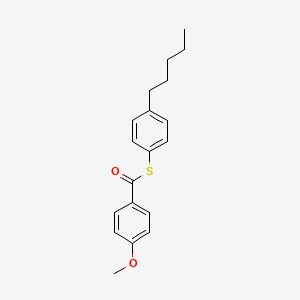
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
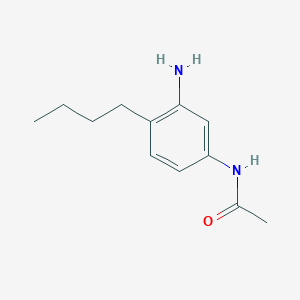
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
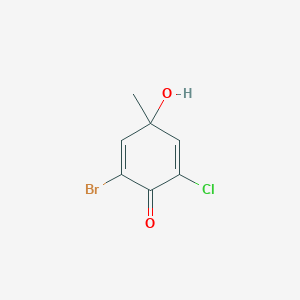
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
